

A Spectroscopic Guide to 4-Fluorocinnamotrile for Advanced Research

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Compound of Interest

Compound Name: 4-Fluorocinnamotrile

Cat. No.: B3326678

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Introduction: The Significance of 4-Fluorocinnamotrile in Modern Drug Discovery

4-Fluorocinnamotrile, a fluorinated derivative of cinnamotrile, is a compound of increasing interest within the realms of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in drug development to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—essential for the unambiguous identification and characterization of **4-Fluorocinnamotrile**. Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis, quality control, and application of this versatile chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For **4-Fluorocinnamotrile**, both ^1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy: A Proton's Perspective

Proton NMR (^1H NMR) reveals the number of distinct proton environments and their neighboring atoms. In the case of **trans-4-Fluorocinnamotrile**, the spectrum is characterized by signals in the aromatic and vinylic regions.

Table 1: ^1H NMR Spectroscopic Data for **trans-4-Fluorocinnamotrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.50	dd	~8.8, 5.4	H-2, H-6 (ortho to F)
~7.15	t	~8.8	H-3, H-5 (meta to F)
~7.35	d	~16.7	H- α (vinylic)
~5.90	d	~16.7	H- β (vinylic)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

The downfield shifts of the aromatic protons are indicative of their attachment to an electron-withdrawing group. The doublet of doublets and triplet patterns arise from both homo- and heteronuclear coupling (with the fluorine atom). The large coupling constant (~16.7 Hz) between the vinylic protons (H- α and H- β) is characteristic of a trans configuration across the double bond.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (^{13}C NMR) provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of ^{13}C , spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Table 2: ^{13}C NMR Spectroscopic Data for **trans-4-Fluorocinnamotrile**

Chemical Shift (δ) ppm	Assignment
~163 (d, $^1\text{JCF} \approx 250$ Hz)	C-4 (ipso-carbon)
~150	C- α (vinylic)
~131 (d, $^3\text{JCF} \approx 9$ Hz)	C-2, C-6
~129 (d, $^4\text{JCF} \approx 3$ Hz)	C-1
~118	CN (nitrile)
~116 (d, $^2\text{JCF} \approx 22$ Hz)	C-3, C-5
~98	C- β (vinylic)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

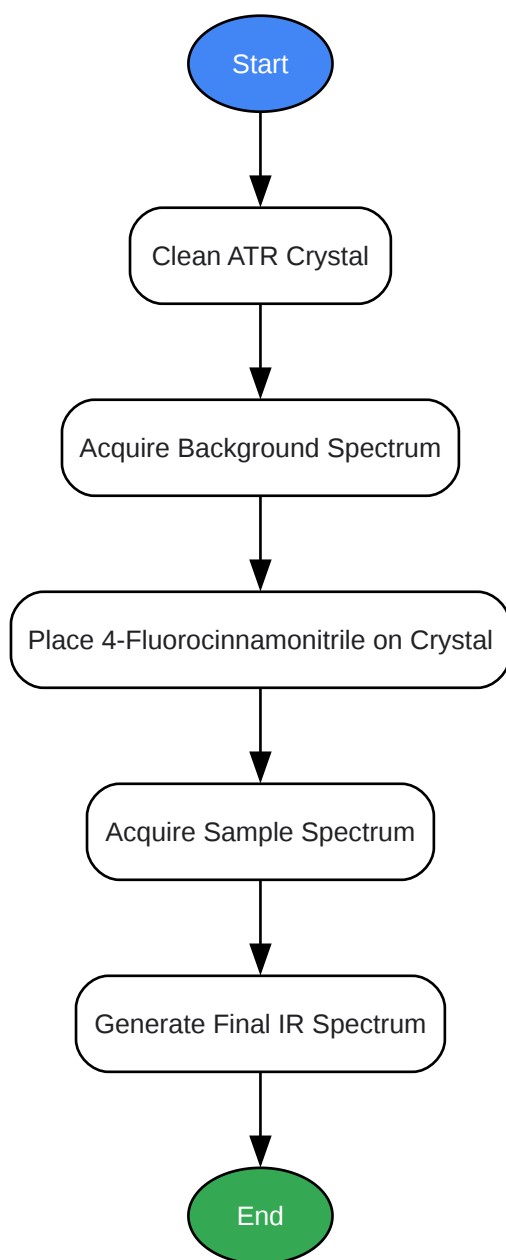
A key feature in the ^{13}C NMR spectrum is the large one-bond carbon-fluorine coupling constant (^1JCF) for the carbon directly attached to the fluorine atom (C-4). Smaller couplings are also observed for the other aromatic carbons. The chemical shifts of the vinylic and nitrile carbons are also diagnostic. The PubChem database provides spectral information for **4-Fluorocinnamionitrile**, which can be a valuable reference.[\[1\]](#)

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and accuracy of NMR data.

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fluorocinnamionitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the probe for optimal field homogeneity.
 - Acquire a standard one-pulse ^1H spectrum.

- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C nucleus.
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
 - A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).



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References

- 1. 4-Fluorocinnamionitrile | C₉H₆FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
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